Proxyphylline

Adenosine receptor pharmacology Bronchodilator mechanism Receptor selectivity

Proxyphylline is an N7-substituted theophylline derivative that is not metabolized via CYP450 to release theophylline, eliminating drug-drug interaction liabilities. It exhibits ~10,000-fold selectivity for A1 adenosine receptors (Ki=82 nM) over A2 (Ki=850 µM), enabling subtype-specific pharmacology studies. Its sevenfold lower total body clearance versus diprophylline supports prolonged systemic exposure in renal disposition investigations. Clinically validated for bronchodilator efficacy with significant rescue medication reduction (p<0.05). Complete oral absorption. Serves as a PDE inhibition benchmark in human lung tissue (Ki=0.6–1.0 mmol/L).

Molecular Formula C10H14N4O3
Molecular Weight 238.24 g/mol
CAS No. 603-00-9
Cat. No. B1679798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProxyphylline
CAS603-00-9
Synonyms7-(2-hydroxypropyl)theophylline
proxiphylline
proxyphylline
Purophyllin
Spasmolysin
Molecular FormulaC10H14N4O3
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)O
InChIInChI=1S/C10H14N4O3/c1-6(15)4-14-5-11-8-7(14)9(16)13(3)10(17)12(8)2/h5-6,15H,4H2,1-3H3
InChIKeyKYHQZNGJUGFTGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>35.7 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Proxyphylline (CAS 603-00-9): Xanthine Bronchodilator for Differentiated Research and Procurement


Proxyphylline (7-(2-hydroxypropyl)-1,3-dimethylxanthine; CAS 603-00-9) is an N7-substituted theophylline derivative classified as a methylxanthine bronchodilator with additional cardiac stimulant and vasodilator properties [1]. The compound is completely absorbed from the gastrointestinal tract and, unlike theophylline, does not dissociate to release theophylline in vivo [2]. Proxyphylline acts as a dual adenosine receptor antagonist and phosphodiesterase (PDE) inhibitor, with demonstrated selective antagonism at A1 adenosine receptors versus A2 subtypes [1].

Why Proxyphylline Cannot Be Interchanged with Theophylline or Diprophylline


Despite belonging to the same methylxanthine class, N7-substituted theophylline derivatives exhibit fundamentally different pharmacokinetic and pharmacodynamic profiles that preclude generic substitution. Proxyphylline differs critically from theophylline in not being metabolized via cytochrome P450 pathways to release theophylline, thereby avoiding the drug-drug interaction liabilities and variable metabolism inherent to theophylline [1]. Moreover, when compared to its closest structural analog diprophylline (7-(2,3-dihydroxypropyl)theophylline), proxyphylline displays a sevenfold lower total body clearance, indicating substantially prolonged systemic exposure that impacts dosing regimens and therapeutic window considerations [2]. These differences are further compounded by distinct receptor selectivity profiles and comparative clinical outcomes in bronchodilator efficacy and adverse event incidence, as quantified below [3].

Proxyphylline (603-00-9): Head-to-Head Quantitative Differentiation Evidence


A1 Adenosine Receptor Selectivity: Proxyphylline vs. A2 Subtype

Proxyphylline demonstrates pronounced selectivity for A1 adenosine receptors over A2 adenosine receptors. In competitive binding assays, proxyphylline exhibited a Ki of 82 nM for A1 receptors (bovine brain) compared to a Ki of 850 μM for A2 receptors (human platelets), representing an approximately 10,000-fold selectivity for the A1 subtype . This receptor selectivity profile differs from theophylline, which shows more balanced A1/A2 antagonism, and provides a mechanistic basis for distinct pharmacological outcomes [1].

Adenosine receptor pharmacology Bronchodilator mechanism Receptor selectivity

Total Body Clearance: Proxyphylline vs. Diprophylline in Rats

In a direct comparative pharmacokinetic study in rats, proxyphylline (PXP) and diprophylline (DPP) exhibited markedly different total body clearance (CLT) values despite their closely related chemical structures. Proxyphylline demonstrated a CLT of 0.26 L/h/kg, whereas diprophylline displayed a CLT of 1.77 L/h/kg—a sevenfold greater clearance rate [1]. Additionally, only 50% of proxyphylline was excreted unchanged in urine compared to nearly complete unchanged excretion for diprophylline, indicating divergent renal handling mechanisms with proxyphylline subject to significant tubular reabsorption [1].

Pharmacokinetics Drug disposition Renal excretion

Bronchodilator Efficacy: Proxyphylline vs. Theophylline Clinical Trial

In a double-blind, placebo-controlled crossover study in 8 adult asthmatics, oral sustained-release proxyphylline (900 mg twice daily) was compared with microcrystalline theophylline (250 mg four times daily) over 6-day treatment periods. Rescue bronchodilator aerosol usage during proxyphylline treatment was 139 dosages compared to 236 dosages during placebo—a reduction of 97 dosages that achieved statistical significance (p < 0.05). Theophylline treatment resulted in 165 dosages used, a reduction that did not reach statistical significance versus placebo [1]. Additionally, subjective side-effects occurred significantly more frequently during theophylline treatment than during proxyphylline treatment (p < 0.05) [1].

Asthma Bronchodilator efficacy Rescue medication use

PDE Inhibition Potency: Proxyphylline vs. Theophylline in Human Lung Tissue

Inhibition of cAMP and cGMP hydrolysis in human lung tissue was directly compared between proxyphylline and theophylline. The apparent inhibition constant (Ki) of proxyphylline was 0.6–0.7 mmol/L at low cAMP concentrations and at both low and high cGMP concentrations, increasing to 1.0 mmol/L at high cAMP concentrations. These values are 1.2–1.7 times higher than the corresponding values for theophylline, indicating that theophylline is approximately twice as potent as proxyphylline as a PDE inhibitor in human lung tissue [1]. Both the proxyphylline metabolite (1-methyl-7-(β-hydroxypropyl)xanthine) and theophylline metabolite (3-methylxanthine) were slightly weaker inhibitors than their respective parent drugs [1].

Phosphodiesterase inhibition cAMP hydrolysis Human lung tissue

Adverse Effect Profile: Proxyphylline vs. Theophylline in Clinical Setting

In the double-blind crossover clinical trial comparing proxyphylline (1800 mg/day) and theophylline (1000 mg/day) in 8 adult asthmatics, subjective side-effects occurred significantly more frequently during theophylline treatment than during proxyphylline treatment (p < 0.05) [1]. A separate short-term double-blind crossover study in 10 adult asthmatics comparing sustained-release proxyphylline (2400 mg/day) with theophylline (800 mg/day) found no significant differences in adverse effect incidence or intensity; adverse reactions reported included loss of appetite, palpitation, headache, nausea, stomach ache, muscle tremor, and sleep disturbances [2].

Tolerability Adverse drug reactions Clinical safety

Enantiomer PDE Activity: (R)- vs. (S)-Proxyphylline

The enantiomers of proxyphylline have been resolved and their absolute configurations assigned, with (+)-proxyphylline corresponding to the (S)-enantiomer and (−)-proxyphylline to the (R)-enantiomer [1]. When tested for cyclic nucleotide phosphodiesterase inhibitory activity in human lung tissue homogenate, no significant differences were found either between the two enantiomers or between the individual enantiomers and racemic proxyphylline [1]. This finding contrasts with many chiral pharmaceuticals where enantiomers exhibit divergent pharmacological activities.

Chiral pharmacology Enantiomer activity Stereochemistry

Proxyphylline (603-00-9): Evidence-Backed Research and Procurement Application Scenarios


A1 Adenosine Receptor Pharmacology Research

For investigators studying adenosine receptor subtype-specific pharmacology, proxyphylline offers a validated tool compound with demonstrated ~10,000-fold selectivity for A1 adenosine receptors (Ki = 82 nM) over A2 receptors (Ki = 850 μM). This pronounced selectivity distinguishes it from theophylline, which shows more balanced A1/A2 antagonism [1]. Applications include in vitro functional assays examining A1-mediated signaling pathways in isolation from A2 effects, structure-activity relationship studies around the 7-position of the xanthine scaffold, and comparative pharmacology panels requiring well-characterized reference antagonists with defined receptor subtype selectivity.

Methylxanthine Comparative Pharmacokinetics and Drug Disposition Studies

Proxyphylline serves as a valuable comparator in studies examining how subtle structural modifications (e.g., monohydroxypropyl vs. dihydroxypropyl N7-substitution) alter pharmacokinetic fate. As demonstrated by the sevenfold lower total body clearance of proxyphylline (0.26 L/h/kg) compared to diprophylline (1.77 L/h/kg) in rats, these structurally proximate analogs exhibit dramatically different elimination profiles [1]. This makes proxyphylline particularly useful for renal drug disposition investigations, tubular reabsorption studies, and the development of structure-pharmacokinetic relationship models for N7-substituted xanthines [1].

Bronchodilator Efficacy Screening and Formulation Development

Proxyphylline provides a reference compound for bronchodilator screening programs, supported by clinical evidence of statistically significant rescue medication reduction versus placebo (139 vs. 236 aerosol dosages over 6 days, p < 0.05) that was not achieved by theophylline comparator treatment [1]. Given its complete oral absorption without metabolic conversion to theophylline, proxyphylline also presents opportunities for sustained-release formulation development that avoids the cytochrome P450-mediated drug-drug interaction liabilities and variable pharmacokinetics associated with theophylline [2].

PDE Inhibitor Reference Standard and Comparative Mechanistic Studies

With quantitatively characterized PDE inhibition potency in human lung tissue (Ki = 0.6–1.0 mmol/L), proxyphylline serves as a benchmark for studies examining the relative contributions of PDE inhibition versus adenosine receptor antagonism to the overall bronchodilator effect of methylxanthines. Its approximately 2-fold lower PDE inhibitory potency compared to theophylline [1], combined with its distinct A1 receptor selectivity profile [2], enables researchers to dissect mechanism-specific contributions in respiratory pharmacology models. Additionally, the demonstrated lack of enantiomer-specific PDE activity simplifies procurement and experimental design for studies where chiral purity is not the primary variable of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Proxyphylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.